4-Phenylisothiazolidine 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

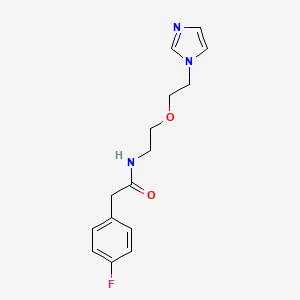

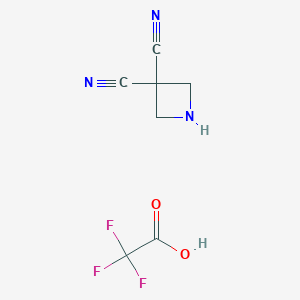

4-Phenylisothiazolidine 1,1-dioxide is a chemical compound that belongs to the class of isothiazolidine dioxides. These compounds are characterized by a cyclic structure containing sulfur and nitrogen atoms, with two oxygen atoms attached to the sulfur atom. The phenyl group attached to the isothiazolidine ring contributes to the compound's chemical properties and potential applications in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of isothiazolidine dioxides, such as 4-Phenylisothiazolidine 1,1-dioxide, can be achieved through various methods. One approach involves the reaction of epoxides with sulfonamides, as described in a novel and efficient synthesis method for producing a range of N-substituted-4-substituted isothiazolidine-1,1-dioxides . Another method includes the reaction of phenylmethanesulfamide with dimethyl oxalate in the presence of bases, which leads to the formation of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide, a related compound .

Molecular Structure Analysis

The molecular structure of isothiazolidine derivatives has been studied using techniques such as X-ray diffraction. For example, the crystal and molecular structures of related compounds, such as 4-ethyl-3,5-bis(phenylimino)-1,2,4-dithiazolidine, have been determined, providing insights into the geometric configuration and bond lengths within the isothiazolidine ring system .

Chemical Reactions Analysis

Isothiazolidine dioxides can participate in various chemical reactions. They can serve as intermediates in the synthesis of heterocycles, as demonstrated by the versatile template provided by 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one for the synthesis of novel heterocyclic scaffolds . Additionally, the reaction of N-methyl-4-phenyl-1,3-oxazolidines with Grignard reagents has been used to synthesize chiral 1-alkyl-2-phenylethylamines, showcasing the reactivity of related oxazolidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazolidine dioxides are influenced by their molecular structure. The presence of the phenyl group and the sulfur-nitrogen-oxygen ring system can affect the compound's solubility, reactivity, and potential applications in catalysis and polymerization. For instance, the complexes of ruthenium with triazole derivatives, which share structural similarities with isothiazolidine dioxides, have been found efficient in catalytic oxidation of alcohols and transfer hydrogenation of carbonyl compounds . Moreover, the polycondensation reactions of triazolidine derivatives under microwave irradiation have been studied, highlighting the rapid synthesis of novel polyureas with specific physical properties .

Applications De Recherche Scientifique

Protein Kinase CK2 Inhibition

A study on the synthesis and evaluation of 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives revealed potent inhibitors of human protein kinase CK2. These derivatives were optimized based on biological screening data and molecular modeling, leading to the identification of a compound with significant inhibitory activity (IC50 = 1.5 μM), suggesting potential applications in targeting CK2-related diseases (Chekanov et al., 2014).

Anti-Arthritic Drug Development

Research into novel antiarthritic agents discovered that certain 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) derivatives exhibited potent inhibitory effects on both cyclooxygenase-2 and 5-lipoxygenase enzymes, as well as interleukin-1 production in in vitro assays. These findings suggest their potential as dual inhibitors for treating arthritis, with one compound, S-2474, advancing to clinical trials (Inagaki et al., 2000).

Synthesis of Biologically Active Heterocyclic Compounds

The derivatives of tetrahydrothiophene 1,1-dioxide, including those annulated with the oxazolidine ring, have been explored for their versatile biological activities such as anticancer, antiviral, antibacterial, and neurotropic effects. These compounds serve as building blocks in synthesizing diverse biologically active heterocyclic compounds, emphasizing the chemical versatility and potential pharmaceutical applications of isothiazolidine dioxides (Zarovnaya et al., 2015).

Hypolipidemic Activity

A comparison of phthalimide and 1,2-benzisothiazolin-3-one 1,1-dioxide derivatives demonstrated significant hypolipidemic activity in rodents, indicating the potential of these compounds in lowering serum triglycerides and cholesterol levels. This suggests a promising avenue for the development of new treatments for hyperlipidemia (Chapman et al., 1983).

Regioselective Synthesis

The regioselective synthesis of N-substituted-4-substituted isothiazolidine-1,1-dioxides from epoxides and sulfonamides highlights the chemical adaptability and utility of these compounds in creating a range of racemic and enantioenriched derivatives. This process opens up new possibilities for the synthesis of structurally diverse molecules with potential biological activities (Cleator et al., 2006).

Orientations Futures

The future research directions involving 4-Phenylisothiazolidine 1,1-dioxide and related compounds could include further exploration of their potential uses in the construction of functional molecular materials . The study of structural–activity relationships may well receive a boost with the advent of computerized molecular graphics .

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to interact with various biological targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .

Mode of Action

It is known that the functional groups attached to the ring structure of similar compounds, like 1,2,4-benzothiadiazine-1,1-dioxide, play a crucial role in their activity .

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of biochemical pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .

Propriétés

IUPAC Name |

4-phenyl-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-13(12)7-9(6-10-13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGITIWEIXFGFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS(=O)(=O)N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

320393-23-5 |

Source

|

| Record name | 4-phenyl-1lambda6,2-thiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid](/img/structure/B2543233.png)

![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2543235.png)

![ethyl 2-(2-(3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2543237.png)

![4,6-Difluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2543241.png)

![N-(2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2543242.png)

![4-{[2-(5-Chlorothiophen-2-yl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-4-oxoazetidin-3-yl]oxy}-3-ethoxybenzonitrile](/img/structure/B2543244.png)